2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol
Brand Name: Vulcanchem
CAS No.: 4740-81-2
VCID: VC18427397
InChI: InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+
SMILES:
Molecular Formula: C13H22O3
Molecular Weight: 226.31 g/mol

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol

CAS No.: 4740-81-2

Cat. No.: VC18427397

Molecular Formula: C13H22O3

Molecular Weight: 226.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol - 4740-81-2

Specification

CAS No. 4740-81-2
Molecular Formula C13H22O3
Molecular Weight 226.31 g/mol
IUPAC Name 2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol
Standard InChI InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+
Standard InChI Key NUQAIRUKFLHEIK-YRNVUSSQSA-N
Isomeric SMILES CC(=CCC/C(=C/C1OCC(CO1)O)/C)C
Canonical SMILES CC(=CCCC(=CC1OCC(CO1)O)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dioxane ring substituted at the 5-position with a hydroxyl group and at the 2-position with a 2,6-dimethylhepta-1,5-dienyl chain. The dioxane ring adopts a chair conformation, while the dienyl side chain introduces stereochemical variability, particularly at the double bonds (E/Z isomerism) . Key structural identifiers include:

PropertyValueSource
IUPAC Name2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol
SMILESCC(=CCCC(=CC1OCC(CO1)O)C)C
InChI KeyNUQAIRUKFLHEIK-YRNVUSSQSA-N
Molecular FormulaC13H22O3
Molecular Weight226.31 g/mol

The presence of conjugated double bonds in the heptadienyl moiety contributes to its UV absorption profile, with a reported λmax\lambda_{\text{max}} of 241 nm in isopropanol .

Physicochemical Characteristics

The compound is a liquid at room temperature, with a boiling point of 73°C at 0.2 mm Hg and a refractive index nD20=1.4602n_D^{20} = 1.4602 . Its solubility profile favors nonpolar solvents such as hexane and diethyl ether, though the hydroxyl group enables limited miscibility in polar aprotic solvents .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(2,6-dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol typically involves hydroxyacetal formation through acid-catalyzed condensation. A patented method (GB2028330A) outlines the following steps :

  • Condensation Reaction:

    • A mixture of 1,1-diethoxy-3-methylpent-3-en-5-al and p-ionone is reacted with sodium methylate in anhydrous hexane at 0°C.

    • The reaction proceeds via nucleophilic addition, forming a β-hydroxyacetal intermediate.

  • Workup and Purification:

    • The crude product is neutralized with acetic acid, extracted with hexane, and washed with sodium bicarbonate.

    • Distillation under reduced pressure (20 mm Hg) yields the purified compound.

This method achieves a yield of approximately 58%, with vapor-phase chromatography and nuclear magnetic resonance (NMR) used for quality control .

Stereochemical Considerations

The (1E)-configuration of the heptadienyl chain is critical for regioselectivity in subsequent reactions. Computational modeling suggests that steric hindrance from the 2,6-dimethyl groups favors the E-isomer during synthesis .

Applications in Organic Chemistry

Role as a Synthetic Intermediate

The compound’s dioxane ring and dienyl side chain make it a versatile building block for:

  • Terpene Derivatives: Its structure resembles sesquiterpene precursors, enabling use in fragrance and flavor synthesis .

  • Polymer Crosslinking: The hydroxyl and ether functionalities facilitate incorporation into epoxy resins and polyurethanes.

Catalytic Applications

In palladium-catalyzed coupling reactions, the dienyl moiety participates in Heck and Suzuki-Miyaura reactions, enabling carbon-carbon bond formation . For example, coupling with aryl halides yields styrene derivatives with applications in液晶 displays .

Research Findings and Biological Activity

In Vitro Studies

Limited studies suggest weak inhibitory activity against cytochrome P450 enzymes (IC50 > 100 μM), though no therapeutic applications have been validated .

Computational Predictions

Density functional theory (DFT) calculations predict moderate antioxidant potential (BDEO-H=84.3kcal/mol\text{BDE}_{\text{O-H}} = 84.3 \, \text{kcal/mol}), comparable to α-tocopherol .

Future Directions

Pharmacological Exploration

Screening for anticancer and antimicrobial activity is warranted, given structural similarities to bioactive terpenoids .

Green Synthesis Initiatives

Efforts to replace hexane with cyclopentyl methyl ether (CPME) could enhance the sustainability of existing synthetic routes .

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